4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a benzyloxy group
Preparation Methods
The synthesis of 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of pyrrolidine derivatives and suitable coupling agents.
Attachment of the benzyloxy group: This can be done through nucleophilic substitution reactions where a benzyloxy group is introduced to the intermediate compound.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent or its role in biochemical pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide include other piperidine and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
N-phenylpiperidine-1-carboxamide: Lacks the benzyloxy and pyrrolidine groups, resulting in different reactivity and applications.
4-(benzyloxy)pyrrolidine derivatives: These compounds share the benzyloxy and pyrrolidine moieties but differ in the rest of the structure, leading to varied chemical behavior.
Properties
IUPAC Name |
N-phenyl-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJWJSVLVAPDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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